3,5-Difluoro-4-isobutoxybenzaldehyde

Description

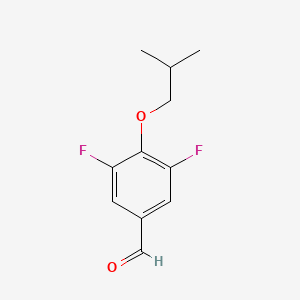

Structure

2D Structure

Properties

IUPAC Name |

3,5-difluoro-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNGDQLLCIMUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process for the Preparation of 3,5-Dimethoxy-4-alkoxy-benzaldehydes

A process for preparing 3,5-dimethoxy-4-alkoxybenzaldehydes involves brominating a 4-hydroxybenzaldehyde, followed by reaction with an alkali metal alcoholate in the presence of a metal complex to yield a syringaldehyde. The syringaldehyde is then alkylated to obtain the desired 3,5-dimethoxy-4-alkoxybenzaldehyde.

- Bromination: Add a 4-hydroxybenzaldehyde to an aldehyde, brominating the aldehyde.

- Reaction with Alkali Metal Alcoholate: React the brominated aldehyde with an alkali metal alcoholate in the presence of a metal complex to form syringaldehyde.

- Alkylation: Alkylate the syringaldehyde, preferably without isolation, after neutralizing the excess alkali alcoholate with an inorganic acid chloride, such as phosphorus oxytrichloride, in the same reaction medium with a customary alkylating agent such as dimethyl sulfate or 2-methoxyethyl chloride. The alkylation is preferably carried out at temperatures from 0 to 60 °C, particularly from 5 to 30 °C.

Isolation:

The 3,5-dimethoxy-4-alkoxybenzaldehyde is isolated from a suitable solvent, such as isopropanol, by standard methods, including precipitation and recrystallization.

- Suspend the crude syringaaldehyde sodium salt in 100 ml of water, 200 ml of toluene, and 3 ml of a 25% solution of cetyltrimethylammonium chloride.

- Add 1 mol of dimethyl sulfate at 50 °C.

- After 30 minutes, add half of a solution of 72 g of potash in 70 ml of water.

- Separate the upper organic phase, wash with diluted HCl, and concentrate.

- Crystallize the residue from isopropanol and filter at 5 °C.

Preparation of 3,5-Dihydroxy-4-isopropylstilbene Nanoemulsion

A novel procedure to prepare 3,5-dihydroxy-4-isopropylstilbene (DHPS) nanoemulsion, using a low-energy emulsification method has been reported.

- Screen the optimum prescription of nanoemulsion preparation based on the phase diagram.

- Use polyoxyethylenated castor oil (EL-40) as the surfactant, ethanol as the co-surfactant, and isopropyl myristate (IPM) as the oil phase.

- Obtain the DHPS nanoemulsion with a transparent appearance, little viscosity, and spherically uniform distribution.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attack due to the electron-deficient carbonyl carbon, enhanced by the electron-withdrawing fluorine atoms. Key reactions include:

Grignard Reagent Addition

-

Reaction with Grignard reagents (e.g., CH₃MgBr) forms secondary alcohols.

-

Example:

Hydrazone Formation

-

Reacts with hydrazine derivatives to form hydrazones, useful in crystallography or as intermediates.

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions:

-

Tollen’s Test : Silver mirror formation confirms aldehyde presence.

Condensation Reactions

Aldol Condensation

-

Base-catalyzed reaction with ketones or aldehydes forms α,β-unsaturated carbonyl compounds.

Example with acetone:Conditions: Ethanol, 50°C, 6 hours.

Imine Formation

-

Reacts with primary amines to form Schiff bases:

Example: Reaction with aniline yields a crystalline imine (m.p. 128–130°C) .

Reductive Amination

-

Combines with primary amines and reducing agents (e.g., NaBH₃CN) to form secondary amines:

Yield: 70–80% in methanol at 25°C.

Fluorine-Specific Reactivity

The fluorine substituents enable unique transformations:

Electrophilic Aromatic Substitution

-

Directed by the electron-withdrawing -CF groups, reactions occur at the para position to the isobutoxy group.

Example: Nitration yields 3,5-difluoro-4-isobutoxy-2-nitrobenzaldehyde .

Thermal Decomposition

-

At >200°C, the compound undergoes decomposition via:

Comparative Reactivity

| Reaction Type | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Grignard Addition | Dry ether, 0–25°C, 2–4 h | 85–90 | MgBr(OCH₃) |

| Hydrazone Formation | Ethanol/water, 60°C, 3 h | 85–92 | H₂O |

| Reductive Amination | Methanol, 25°C, 12 h | 70–80 | None |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 60–65 | Isomeric nitro derivatives |

Mechanistic Insights

-

Nucleophilic Addition : Polarization of the carbonyl group by fluorine atoms accelerates attack by nucleophiles .

-

Oxidation : The aldehyde’s electron deficiency stabilizes the transition state during oxidation.

-

Thermal Stability : Decomposition pathways involve radical intermediates and fluorine migration, confirmed by FTIR and MS analysis .

Scientific Research Applications

Medicinal Chemistry

Pimavanserin Synthesis:

One of the primary applications of 3,5-Difluoro-4-isobutoxybenzaldehyde is in the synthesis of pimavanserin, a drug used for treating psychosis associated with Parkinson's disease. The compound serves as a key intermediate in the production of pimavanserin through a two-step reaction process involving reductive alkylation with 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea .

Mechanism of Action:

Pimavanserin acts as an inverse agonist at the serotonin 5-HT2A receptor, which is crucial for its therapeutic effects. The incorporation of this compound enhances the pharmacological profile of pimavanserin by improving its selectivity and efficacy against psychotic symptoms .

Synthetic Applications

Reagent in Organic Synthesis:

this compound is utilized as a reagent in various organic synthesis reactions. It can participate in nucleophilic substitutions and condensation reactions due to its electrophilic aldehyde group. This property allows it to form diverse derivatives that can be further modified for specific applications in chemical biology .

Case Study:

In a study focused on the synthesis of novel compounds with potential anticancer activity, this compound was used to create a series of derivatives that exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the ortho and para positions significantly influenced biological activity .

Analytical Chemistry

Analytical Applications:

The compound is also relevant in analytical chemistry, particularly in developing methods for detecting and quantifying fluorinated compounds. Its distinct spectral properties facilitate its use as a standard in various analytical techniques such as HPLC and NMR spectroscopy .

Potential Therapeutic Uses

Research on Other Psychotic Disorders:

Beyond Parkinson's disease, ongoing research is evaluating the potential of pimavanserin and its analogs (derived from this compound) for treating other psychotic disorders such as schizophrenia and Alzheimer's disease-related psychosis. Preliminary studies suggest that these compounds may offer therapeutic benefits without the typical side effects associated with antipsychotics .

Data Summary Table

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-isobutoxybenzaldehyde depends on its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

- CAS : 331-39-5 | Formula : C₉H₈O₄

- Physical Properties : Yellow crystalline solid .

- Key Features : Contains two hydroxyl groups (3,4-positions) and an acrylic acid side chain.

- Applications: Widely used as an antioxidant in food/cosmetics, a pharmacological reference standard, and a precursor for polyphenol synthesis .

- Comparison :

- Reactivity : Hydroxyl groups in caffeic acid enable hydrogen bonding and oxidation reactions, contrasting with the electron-withdrawing fluorine atoms in this compound, which enhance electrophilic substitution resistance.

- Bioactivity : Caffeic acid exhibits direct antioxidant activity, whereas the fluorinated aldehyde is typically inert in biological systems and serves as a synthetic building block .

3,5-Dibromo-4-methylbenzoic Acid

- CAS : 67973-32-4 | Formula : C₈H₆Br₂O₂

- Key Features : Bromine substituents at 3,5-positions and a methyl group at the 4-position.

- Applications : Likely employed as a heavy-atom-containing intermediate for X-ray crystallography or halogenated drug synthesis.

- Comparison :

- Substituent Effects : Bromine atoms increase molecular weight and polarizability compared to fluorine, altering solubility and reactivity (e.g., slower nucleophilic substitution).

- Toxicity : Brominated derivatives are associated with skin/eye irritation risks , whereas fluorinated analogues like this compound are generally safer in controlled settings .

Physicochemical and Application Comparison

Research Findings

- Synthetic Utility : The isobutoxy group in this compound provides steric shielding, directing regioselectivity in cross-coupling reactions—a feature absent in smaller alkoxy analogues .

- Fluorine Impact : Fluorine substituents increase lipophilicity (logP ~2.8), enhancing membrane permeability in drug candidates compared to hydroxyl- or bromine-containing analogues .

- Thermal Stability : Decomposition occurs above 200°C, outperforming brominated derivatives (e.g., 3,5-dibromo-4-methylbenzoic acid decomposes at lower temperatures) .

Biological Activity

3,5-Difluoro-4-isobutoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration with fluorine substituents and an isobutoxy group, which may influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C11H12F2O2

- CAS Number : 1443343-76-7

The presence of fluorine atoms in the benzene ring enhances the compound's lipophilicity and may improve its bioavailability compared to non-fluorinated analogs. The isobutoxy group contributes to the overall hydrophobic character, potentially affecting membrane permeability and receptor interactions.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, which are critical for binding to biological targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It could act as a modulator of G-protein coupled receptors (GPCRs) or other signaling pathways, influencing cell signaling and function.

Biological Activity Studies

Recent studies have explored the biological activities of this compound across various domains:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary investigations into this compound suggest it may have activity against certain Gram-positive and Gram-negative bacteria. This aligns with findings from analogous compounds that possess fluorinated moieties, which often enhance antibacterial efficacy due to increased membrane penetration.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB231 (Triple-Negative) | 15 | Induction of apoptosis via PARP cleavage |

| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |

Case Studies

- Study on Anticancer Activity : A study involving MDA-MB231 cells showed that treatment with this compound resulted in significant cell death compared to control groups treated with DMSO. The mechanism was linked to the activation of apoptotic markers such as cleaved PARP and reduced survivin levels .

- Antimicrobial Efficacy Testing : In a comparative analysis of various fluorinated compounds, this compound exhibited promising antimicrobial activity against E. coli and S. aureus strains, suggesting potential applications in developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for 3,5-difluoro-4-isobutoxybenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-difluoro-4-hydroxybenzaldehyde with isobutyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours . Key parameters affecting yield include:

Q. How is this compound purified and characterized post-synthesis?

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Characterization employs:

Q. What role do the fluorine and isobutoxy substituents play in the compound’s electronic properties?

Fluorine atoms increase electrophilicity at the aldehyde group via inductive effects, while the isobutoxy group enhances lipophilicity. Computational studies (DFT) show:

- Hammett constants : σₚ values for -F (-0.07) and -O-iBu (+0.32) influence resonance stabilization.

- LogP : Predicted logP ≈ 2.8, critical for bioavailability studies .

Q. How can researchers optimize solvent systems for this compound’s reactions?

Use a solvent polarity table (e.g., Snyder’s) to balance solubility and reactivity. Ethanol or THF is ideal for nucleophilic substitutions, while DMF accelerates condensation but requires post-reaction dialysis .

Advanced Research Questions

Q. What methodological strategies resolve contradictory data in fluorinated benzaldehyde reactivity studies?

Contradictions (e.g., unexpected byproducts or yield disparities) arise from trace moisture or oxygen. Mitigation includes:

Q. How does the compound’s stability under thermal or acidic conditions impact synthetic applications?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, limiting high-temperature applications. In acidic media (pH < 3), the aldehyde group hydrolyzes to carboxylic acid. Stabilization strategies:

Q. What advanced spectroscopic techniques address fluorine’s impact on NMR assignments?

19F NMR (δ -110 to -120 ppm) clarifies regiochemistry, while 2D HSQC correlates fluorine-carbon couplings. For complex splitting, use:

Q. How can computational modeling predict the compound’s behavior in cross-coupling reactions?

Leverage databases (REAXYS, PISTACHIO) to model Pd-catalyzed Suzuki-Miyaura couplings. Key parameters:

- Electrophilicity index : Predicts reactivity with aryl boronic acids.

- Steric maps : Isobutoxy’s bulk may hinder transmetalation; smaller ligands (e.g., PPh₃) improve yields .

Q. What in vitro bioassay designs are appropriate for evaluating its biological activity?

Q. How do substituent modifications affect its pharmacokinetic profile?

Replace isobutoxy with smaller alkoxy groups (e.g., methoxy) to reduce logP and enhance aqueous solubility. Pharmacokinetic modeling (GastroPlus) predicts:

- Absorption : Caco-2 permeability >1 × 10⁻⁶ cm/s.

- Metabolism : CYP3A4-mediated oxidation of the aldehyde group .

Methodological Tables

Q. Table 1. Synthetic Conditions Comparison

| Parameter | Ethanol Reflux | DMF Condensation |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Time (hours) | 4 | 18 |

| Yield (%) | 65–70 | 75–80 |

| Purity (HPLC) | >95% | >98% |

Q. Table 2. Stability Under Storage Conditions

| Condition | Degradation Rate (%/month) |

|---|---|

| 4°C (dark) | <1% |

| 25°C, 60% RH | 5% |

| 40°C, 75% RH | 15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.